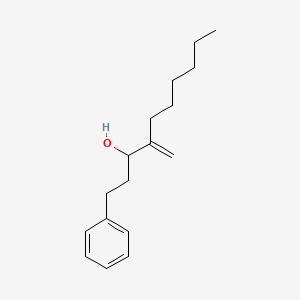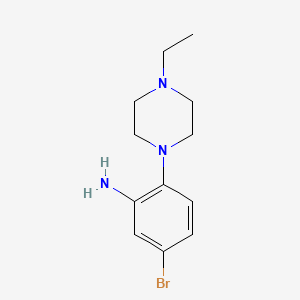
1,4-Dihexadecyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihexadecyl-1,4-diazepane is a chemical compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by its long alkyl chains, which contribute to its unique chemical and physical properties
Méthodes De Préparation
The synthesis of 1,4-Dihexadecyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with hexadecyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of the diazepane ring attack the halide, resulting in the formation of the desired product.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
1,4-Dihexadecyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The long alkyl chains can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Dihexadecyl-1,4-diazepane has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly those involving lipid membranes.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1,4-Dihexadecyl-1,4-diazepane is primarily related to its interaction with lipid membranes. The long alkyl chains allow the compound to embed itself within the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a valuable tool in studying membrane dynamics and drug delivery mechanisms.
Comparaison Avec Des Composés Similaires
1,4-Dihexadecyl-1,4-diazepane can be compared to other similar compounds, such as:
1,4-Diazepane: The parent compound without the long alkyl chains, which has different physical and chemical properties.
1,4-Oxazepane: A related compound where one of the nitrogen atoms is replaced by an oxygen atom, leading to different reactivity and applications.
1,5-Diazocane: A similar compound with an eight-membered ring, which has different steric and electronic properties.
Propriétés
Numéro CAS |
21148-98-1 |
|---|---|
Formule moléculaire |
C37H76N2 |
Poids moléculaire |
549.0 g/mol |
Nom IUPAC |
1,4-dihexadecyl-1,4-diazepane |
InChI |
InChI=1S/C37H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-38-34-31-35-39(37-36-38)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
Clé InChI |
KJLKHRFODDCKOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1CCCN(CC1)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


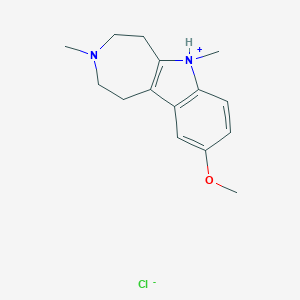
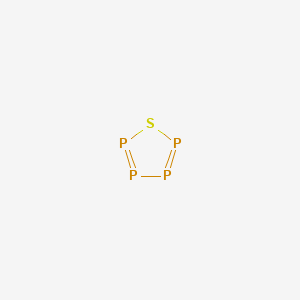
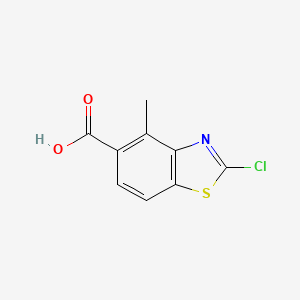
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
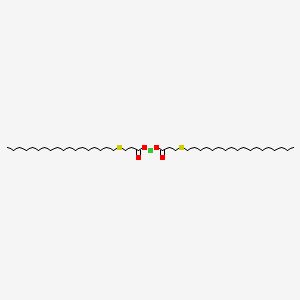
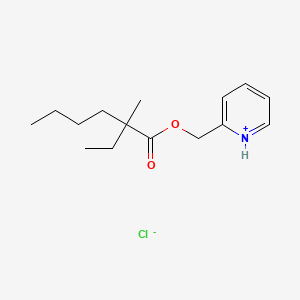
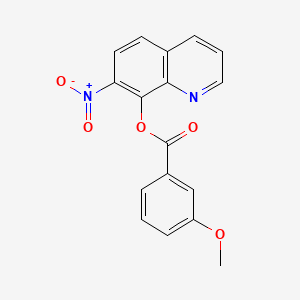
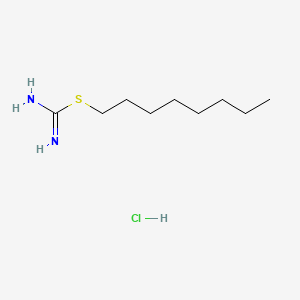

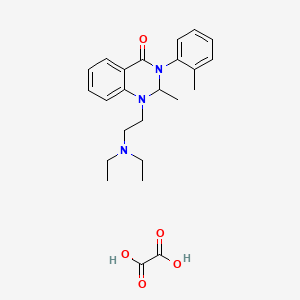
![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
